2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride typically involves the reaction of 8-ethyl-3-methylquinoline with hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is then purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions are often related to cellular processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazino-8-methylquinoline hydrochloride
- 3-Ethyl-2-hydrazinoquinoline hydrochloride
- 8-Ethyl-3-methylquinoline
Uniqueness
Compared to similar compounds, 2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for research purposes .
Properties
CAS No. |
1171668-43-1 |
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Molecular Formula |
C12H16ClN3 |
Molecular Weight |
237.73 g/mol |
IUPAC Name |
(8-ethyl-3-methylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-3-9-5-4-6-10-7-8(2)12(15-13)14-11(9)10;/h4-7H,3,13H2,1-2H3,(H,14,15);1H |
InChI Key |
PCKWHCVZWGFEMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1N=C(C(=C2)C)NN.Cl |
Origin of Product |
United States |
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